molecular formula C14H17NO B14453583 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one CAS No. 75072-14-9

1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one

Cat. No.: B14453583
CAS No.: 75072-14-9
M. Wt: 215.29 g/mol
InChI Key: PCJGVYIYEBFIAO-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one is a synthetic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable β-lactam precursor in the presence of a base can yield the desired azetidinone. The reaction typically requires solvents like dichloromethane or toluene and may be catalyzed by agents such as triethylamine or sodium hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product. The choice of solvents and catalysts is optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azetidinones.

Scientific Research Applications

1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics.

Similar Compounds:

  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one
  • Combretastatin A-4 analogues

Uniqueness: this compound is unique due to its specific structural features that allow for selective binding to molecular targets like tubulin. This specificity makes it a valuable compound in medicinal chemistry for developing targeted therapies.

Properties

75072-14-9

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-benzyl-3-methyl-3-prop-1-en-2-ylazetidin-2-one

InChI

InChI=1S/C14H17NO/c1-11(2)14(3)10-15(13(14)16)9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3

InChI Key

PCJGVYIYEBFIAO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CN(C1=O)CC2=CC=CC=C2)C

Origin of Product

United States

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